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Compound of Interest

Compound Name: 2-Amino-2-indancarboxylic acid

Cat. No.: B050736 Get Quote

For Immediate Release

This guide provides a comparative analysis of the spectroscopic properties of H-Aic-OH (2-

aminoindane-2-carboxylic acid) with structurally analogous compounds. Due to the limited

availability of public spectroscopic data for H-Aic-OH, this document serves as a framework,

presenting available data for similar compounds to offer a baseline for comparison once

experimental data for H-Aic-OH is acquired. The selected compounds for comparison are

Phenylalanine, 1-Aminocyclohexanecarboxylic acid, and Indane-2-carboxylic acid, chosen for

their structural similarities and differences, which are highlighted through spectroscopic

analysis.

This guide is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis who are interested in the detailed spectroscopic

characterization of constrained amino acids and their analogues.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the selected compounds. The

data for H-Aic-OH is currently unavailable and is marked as "Data not available".

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compoun
d

Aromatic
Protons

α-Proton β-Protons
Other
Aliphatic
Protons

NH₂
Protons

COOH
Proton

H-Aic-OH
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Phenylalan

ine
~7.2-7.4 ~3.99

~3.13,

~3.29
-

Data not

available

Data not

available

1-

Aminocyclo

hexanecar

boxylic

acid

- - ~1.2-2.1 ~1.2-2.1
Data not

available

Data not

available

Indane-2-

carboxylic

acid

~7.1-7.3 ~3.4 ~3.1, ~3.2 - - ~12.0

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound
Carbonyl
Carbon (C=O)

Quaternary
Carbon (Cα)

Aromatic
Carbons

Aliphatic
Carbons

H-Aic-OH
Data not

available

Data not

available

Data not

available

Data not

available

Phenylalanine ~175 ~55
~127, ~128,

~129, ~136
~38

1-

Aminocyclohexa

necarboxylic acid

~182 ~60 - ~22, ~25, ~35

Indane-2-

carboxylic acid
~179 -

~124, ~126,

~143
~38, ~43

Table 3: IR Spectroscopic Data (cm⁻¹)
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Compound
O-H Stretch
(Carboxylic
Acid)

N-H Stretch
(Amine)

C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

C=O
Stretch
(Carbonyl)

H-Aic-OH
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Phenylalanin

e

~3000-2500

(broad)
~3100-3000 ~3030 ~2960-2850 ~1710

1-

Aminocycloh

exanecarbox

ylic acid

~3000-2500

(broad)
~3100-3000 - ~2940-2860 ~1700

Indane-2-

carboxylic

acid

~3000-2500

(broad)
- ~3070-3020 ~2950-2850 ~1700

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

H-Aic-OH Data not available Data not available

Phenylalanine 165 120 ([M-COOH]⁺), 74

1-Aminocyclohexanecarboxylic

acid
143 98 ([M-COOH]⁺), 84

Indane-2-carboxylic acid 162 117 ([M-COOH]⁺), 116, 91

Experimental Protocols
The data presented in this guide is typically acquired using the following standard

spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300

MHz or higher.

Sample Preparation: Samples are typically dissolved in a deuterated solvent such as

Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0 ppm).

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C

NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectra.

Sample Preparation: Solid samples are typically analyzed as a KBr (potassium bromide)

pellet or using an Attenuated Total Reflectance (ATR) accessory.

Spectral Range: The spectra are typically recorded in the range of 4000 to 400 cm⁻¹.

Data Presentation: The data is presented as a plot of transmittance (%) versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer

is commonly used.

Sample Introduction: The sample is introduced into the ion source, often after separation by

gas chromatography (GC) or liquid chromatography (LC).

Ionization: In EI, the sample is bombarded with a high-energy electron beam. In ESI, a high

voltage is applied to a liquid to create an aerosol.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.
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Visualizing the Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic comparison of

chemical compounds.
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Caption: Generalized workflow for spectroscopic comparison of chemical compounds.

To cite this document: BenchChem. [A Spectroscopic Comparison of H-Aic-OH and
Structurally Related Amino Acids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050736#spectroscopic-comparison-of-h-aic-oh-with-
similar-compounds]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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